molecular formula C6H7ClN4 B3420448 Imidazo[1,2-a]pyrimidin-6-amine hydrochloride CAS No. 1894676-77-7

Imidazo[1,2-a]pyrimidin-6-amine hydrochloride

Cat. No.: B3420448
CAS No.: 1894676-77-7
M. Wt: 170.60 g/mol
InChI Key: XFYNLVIPIGNSAM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-6-amine hydrochloride (CAS: 1894676-77-7) is a high-purity chemical building block for research and development. This compound features the molecular formula C 6 H 7 ClN 4 and a molecular weight of 170.60 g/mol . The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, receiving significant attention for its application in drug discovery . Research into this heterocyclic class has demonstrated considerable potential, with some derivatives showing exceptionally potent activity in biological assays. For instance, related compounds have exhibited nanomolar-level potency against Mycobacterium tuberculosis , highlighting the scaffold's promise for developing new therapeutic agents . As a key synthetic intermediate, this amine-functionalized hydrochloride salt is a versatile precursor for further chemical exploration and functionalization. It is particularly valuable for constructing more complex molecules for use in developing new chemosynthetic strategies and pharmacological tools . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for human or animal consumption.

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYNLVIPIGNSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856112
Record name Imidazo[1,2-a]pyrimidin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-19-0, 1894676-77-7
Record name Imidazo[1,2-a]pyrimidin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyrimidin-6-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidin-6-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods: Industrial production methods often utilize scalable synthetic routes such as multicomponent reactions and tandem reactions. These methods are preferred due to their efficiency and ability to produce high yields of the desired compound .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 in chlorinated intermediates undergoes nucleophilic substitution :

  • Amination : Reaction with 2-aminonaphthalene or 4-(trifluoromethyl)aniline produces substituted derivatives .

  • Hydrolysis : Treatment with 6N HCl at reflux yields 3-amino-1-(imidazo[1,2-a]pyrimidin-3-yl)propan-1-one hydrochloride .

Multicomponent Reactions (MCRs)

The Groebke–Blackburn–Bienaymé (GBB) reaction is pivotal for generating pharmacologically active derivatives:

  • Example: Condensation of 2-aminopyrimidine, aldehydes, and isocyanides yields 3-aminoimidazo[1,2-a]pyrimidines with antileishmanial IC₅₀ values <10 μM .

Key Mechanistic Steps :

  • Formation of imine intermediate from aldehyde and amine.

  • [4+1] Cycloaddition with isocyanide.

  • Aromatization to yield the fused heterocycle .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

  • Antileishmanial activity : Electron-withdrawing groups (e.g., -CF₃) enhance potency against Leishmania amazonensis amastigotes (IC₅₀ = 6.63 μM) .

  • Antimalarial potential : Chlorinated derivatives inhibit Plasmodium berghei with EC₅₀ values comparable to triazolopyrimidines .

Stability and Metabolic Profile

  • In vitro metabolism : Mouse microsomal studies indicate rapid oxidation of the imidazo[1,2-a]pyrimidine core, necessitating structural optimization for drug development .

  • Thermal stability : Melting points range from 195–260°C, confirming thermal robustness .

Scientific Research Applications

Anticancer Properties

Imidazo[1,2-a]pyrimidin-6-amine derivatives have shown promise as dual-function inhibitors in cancer treatment. Research indicates that certain compounds within this class can inhibit both KSP (Kinesin Spindle Protein) and Aurora-A kinase, which are crucial in cell division and cancer progression. Notably, some derivatives demonstrated significant cytotoxicity against cancer cell lines such as HCT116 and HepG2, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

These compounds have been evaluated for their activity against Mycobacterium tuberculosis (Mtb). A study identified several imidazo[1,2-a]pyridine-3-carboxamides with minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains of Mtb. This highlights the potential of imidazo[1,2-a]pyrimidin-6-amine derivatives in combating tuberculosis .

Antileishmanial Activity

Recent findings indicate that imidazo[1,2-a]pyrimidine derivatives exhibit selective antileishmanial activity against Leishmania donovani. One compound demonstrated an IC50 value of less than 10 μM, outperforming established treatments like miltefosine. This positions imidazo[1,2-a]pyrimidines as promising candidates for leishmaniasis therapy .

Anti-inflammatory Effects

Studies have shown that imidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory properties. Testing on leukocyte functions indicated a significant reduction in inflammatory responses induced by zymosan in animal models . This suggests potential applications in treating inflammatory diseases.

Synthesis and Development

The synthesis of imidazo[1,2-a]pyrimidin-6-amine hydrochloride involves various methodologies that enhance its yield and purity. Common synthetic routes include:

  • Vilsmeier Formylation : This method introduces formyl groups to the compound, allowing for further functionalization and optimization of biological activity .
  • Multicomponent Reactions : These reactions enable the rapid assembly of complex structures from simpler precursors, facilitating the development of diverse derivatives with tailored properties .

Case Studies and Research Findings

StudyFocusKey Findings
Zhou et al. (2022)Synthesis & Anti-inflammatory ActivityInvestigated various derivatives; confirmed anti-inflammatory properties through leukocyte function assays .
Merck Research GroupGABA Receptor AgonistsDeveloped GABA-selective agonists using imidazo[1,2-a]pyrimidines; showed potential in neurological applications .
Recent Antileishmanial StudyLeishmania spp. InhibitionIdentified potent analogs with IC50 < 10 μM; superior to existing treatments .
Tuberculosis ResearchMtb ResistanceCompounds exhibited MIC ≤ 0.006 μM against resistant strains; promising for MDR-TB treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between Imidazo[1,2-a]pyrimidin-6-amine hydrochloride and related compounds in terms of structure, synthesis, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound Imidazo-pyrimidine None C₆H₈ClN₅ 201.03* Purine analog; inferred nucleic acid interactions
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride Imidazo-pyridine 8-Fluoro, 2-methyl C₈H₉ClFN₃ 201.63 Enhanced lipophilicity; potential antiviral applications
Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride Imidazo-pyrimidine 2-Acetic acid C₉H₁₀ClN₃O₂ 213.62 Increased solubility; unknown bioactivity
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives Imidazo-pyridine + quinazoline Varied aryl/alkyl groups ~C₂₀H₁₆N₆ ~340–360 Kinase inhibition (e.g., CDK targets)

*Calculated based on standard atomic weights.

Key Observations:

Core Heterocycle Impact: Imidazo-pyrimidine vs. Bioactivity: Imidazo-pyridine derivatives (e.g., 8-fluoro-2-methyl analog) show explicit antiviral and anticonvulsant activities, while pyrimidine analogs are less studied but hypothesized to mimic purines in nucleic acid interactions .

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Fluoro) : The 8-fluoro substituent in ’s compound increases metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
  • Functional Groups (e.g., Acetic Acid) : The acetic acid moiety in ’s derivative improves aqueous solubility, which may enhance bioavailability but requires further pharmacological validation .

Synthetic Complexity :

  • Imidazo-pyrimidines often require multi-step syntheses with catalysts like iodine (e.g., ’s method for imidazo-pyrazines), whereas imidazo-pyridines are more straightforward to functionalize, as seen in quinazoline hybrid derivatives (75–80% yields in ) .

Biological Activity

Imidazo[1,2-a]pyrimidin-6-amine hydrochloride is a compound belonging to the imidazo[1,2-a]pyrimidine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Target of Action
this compound primarily interacts with the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for regulating cell survival, growth, and proliferation. The inhibition of PI3K by this compound can lead to apoptosis in cancer cells, making it a candidate for anticancer therapies .

Biochemical Pathways
The compound's action on the PI3K pathway disrupts cellular signaling, which can induce apoptosis in various cancer cell lines. Research indicates that it may also engage other apoptotic pathways involving mitochondrial cytochrome c release and caspase activation .

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

  • Anticancer Activity : It has shown significant efficacy against various cancer cell lines, including colon cancer cells (HT-29 and Caco-2), where it induced apoptosis through specific biochemical pathways .
  • Antituberculosis Activity : The compound has demonstrated potent activity against multidrug-resistant strains of Mycobacterium tuberculosis, indicating its potential as an antituberculosis agent.
  • Anti-inflammatory Effects : Studies have reported that derivatives of imidazo[1,2-a]pyrimidine exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) involved in inflammation processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the imidazo[1,2-a]pyrimidine scaffold can significantly affect its biological activity. For instance, the presence of electron-donating groups has been correlated with enhanced anti-inflammatory effects and improved anticancer potency .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in colon cancer cell lines; effective against various tumors
AntituberculosisEffective against multidrug-resistant Mycobacterium tuberculosis
Anti-inflammatoryInhibits COX enzymes; potential for treating inflammatory diseases

Case Studies

  • Colon Cancer Study : A study synthesized several 6-substituted imidazo[1,2-a]pyridines that showed excellent activity against HT-29 and Caco-2 colon cancer cell lines. The mechanism involved apoptosis mediated by mitochondrial pathways and caspase activation .
  • Antituberculosis Activity : Research has indicated that this compound exhibits significant anti-tubercular activity against resistant strains, suggesting its potential as a new therapeutic agent in tuberculosis treatment regimens.
  • Anti-inflammatory Research : A recent investigation into imidazo[1,2-a]pyrimidine derivatives revealed their ability to suppress COX-2 activity effectively. The IC50 values were comparable to established anti-inflammatory drugs like celecoxib, indicating strong anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Imidazo[1,2-a]pyrimidin-6-amine hydrochloride, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via Friedländer condensation, where 3-amino-2-formylimidazo[1,2-a]pyridine reacts with aldehydes/ketones under acidic conditions (e.g., AlCl₃) to form fused imidazo-pyrimidine scaffolds. Critical intermediates include functionalized imidazo[1,2-a]pyridines, which are optimized for regioselectivity using temperature-controlled cyclization . Characterization typically involves NMR (¹H/¹³C), HRMS, and X-ray crystallography to confirm regiochemistry and salt formation (e.g., hydrochloride) .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer : Standardize reaction parameters (solvent purity, stoichiometry, catalyst loading) using Design of Experiments (DoE) to identify critical variables. For example, a 2² factorial design can optimize temperature and reaction time while minimizing side products. Cross-validate results via inter-lab collaborations and share raw spectral data (e.g., NMR shifts) in open-access repositories .

Advanced Research Questions

Q. What computational strategies are effective in predicting reaction pathways and optimizing yields for Imidazo[1,2-a]pyrimidin-6-amine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) studies can map energy profiles for cyclization and protonation steps, identifying transition states and solvent effects. Coupled with quantum chemical reaction path searches (e.g., GRRM17), this approach narrows experimental conditions. Machine learning (ML) models trained on existing reaction databases (e.g., Reaxys) can predict optimal catalysts or solvent systems, reducing trial-and-error experimentation .

Q. How should researchers address contradictory data in bioactivity studies (e.g., antimicrobial vs. cytotoxicity results)?

  • Methodological Answer : Apply comparative statistical frameworks to isolate variables. For instance, use ANOVA to compare bioactivity across cell lines under standardized conditions (e.g., fixed concentration, exposure time). Validate discrepancies via orthogonal assays (e.g., flow cytometry for apoptosis vs. MIC assays for antimicrobial activity). Contradictions may arise from assay-specific interference (e.g., compound aggregation), requiring dynamic light scattering (DLS) or microscopy to confirm .

Q. What advanced separation techniques improve purity for structurally similar imidazo-pyrimidine derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, while simulated moving bed (SMB) chromatography scales purification. Membrane technologies (e.g., nanofiltration) separate by molecular weight, particularly useful for hydrochloride salts. Pair with in-line UV/Vis and mass spectrometry for real-time purity monitoring .

Q. How can reaction engineering principles enhance scalability for this compound?

  • Methodological Answer : Utilize microreactor systems to control exothermic cyclization steps, improving heat/mass transfer. Computational fluid dynamics (CFD) models optimize reactor geometry (e.g., channel width, flow rates). For batch processes, kinetic modeling (e.g., Arrhenius plots) identifies rate-limiting steps, enabling catalyst recycling or solvent substitution to reduce costs .

Methodological Best Practices

Q. What statistical frameworks are recommended for optimizing multi-step synthesis protocols?

  • Methodological Answer : Response Surface Methodology (RSM) with central composite designs balances variable interactions (e.g., pH, temperature). For multi-objective optimization (yield vs. purity), Pareto front analysis identifies non-dominated solutions. Validate models via leave-one-out cross-validation (LOOCV) to avoid overfitting .

Q. How can researchers integrate heterogeneous catalysis data into reaction databases for machine learning?

  • Methodological Answer : Curate datasets with FAIR principles (Findable, Accessible, Interoperable, Reusable), including metadata on catalyst loading, surface area, and solvent polarity. Use platforms like Citrination to train ML models on descriptors such as Hammett constants or Fukui indices. Open-source tools (e.g., RDKit) automate feature extraction from reaction SMILES .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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